Glyceryl 2-acetate

Description

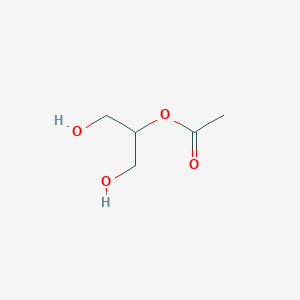

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(8)9-5(2-6)3-7/h5-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCIUXWQCCFLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018997 | |

| Record name | Glyceryl 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-78-7 | |

| Record name | Glyceryl 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z481ZM9Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Esterification Pathways of Glyceryl 2 Acetate

Direct Esterification of Glycerol (B35011) with Acetic Acid or Acetic Anhydride (B1165640)

Direct esterification is a common and straightforward method for producing glyceryl acetates. researchgate.net The reaction involves heating glycerol with either acetic acid or acetic anhydride, typically in the presence of a catalyst. preprints.orgatamanchemicals.com While acetic anhydride can be used, acetic acid is often preferred due to its lower cost. preprints.org The reaction is reversible and produces water as a byproduct, which needs to be removed to drive the equilibrium towards the formation of esters. researchgate.net

The esterification of glycerol with acetic acid is a consecutive reaction that produces monoacetin (MAG), diacetin (B166006) (DAG), and triacetin (B1683017) (TAG). wikipedia.orgresearchgate.net Glyceryl 2-acetate (B119210) is one of the isomers of monoacetin.

Influence of Reaction Parameters on Product Distribution and Selectivity towards Glyceryl 2-acetate

The distribution of products and the selectivity towards glyceryl 2-acetate are significantly influenced by several reaction parameters:

Reaction Temperature: Higher reaction temperatures generally increase the reaction rate and glycerol conversion. mdpi.combiofueljournal.com However, temperature also affects the selectivity towards different acetins. For instance, increasing the temperature can favor the formation of di- and triacetins. ias.ac.in

Molar Ratio of Reactants: The molar ratio of acetic acid to glycerol is a critical factor. An excess of acetic acid is typically used to shift the equilibrium towards the products. acs.org Increasing this ratio can enhance glycerol conversion but may also lead to the formation of more highly substituted esters. biofueljournal.com For example, at a glycerol-to-acetic acid molar ratio of 1:5, the major product was monoacetin, even at high conversion rates. mdpi.com

Catalyst Loading: The amount of catalyst used affects the rate of reaction. Increasing the catalyst loading generally leads to higher glycerol conversion. biofueljournal.com

Reaction Time: The duration of the reaction influences the product distribution. Initially, monoacetins are formed, and as the reaction progresses, they are further esterified to diacetins and then triacetin. biofueljournal.com Therefore, shorter reaction times may favor the formation of monoacetins like glyceryl 2-acetate.

Table 1: Influence of Reaction Parameters on Glycerol Acetylation

| Parameter | Effect on Conversion | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature | Increases | Higher temperatures can favor di- and triacetins. | mdpi.combiofueljournal.comias.ac.in |

| Molar Ratio (Acetic Acid:Glycerol) | Increases with higher ratio | Excess acetic acid can lead to higher substituted esters. | biofueljournal.comacs.org |

| Catalyst Loading | Increases | Can influence the rate of formation of different acetins. | biofueljournal.com |

| Reaction Time | Increases | Longer times favor the formation of di- and triacetins. | biofueljournal.com |

Catalytic Systems in Direct Esterification

Catalysts play a crucial role in the esterification of glycerol, enhancing the reaction rate and influencing selectivity. Both homogeneous and heterogeneous catalysts are employed. undip.ac.id

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and methanesulfonic acid, are highly effective for glycerol esterification due to their high activity. researchgate.net They can lead to high glycerol conversion in relatively short reaction times. scielo.br However, their use presents several challenges, including difficulty in separation from the product mixture, corrosion of equipment, and environmental concerns related to waste disposal. mdpi.com

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. nih.gov These are easier to separate from the reaction products and are often reusable. mdpi.com

Sulfated Metal Oxides: Materials like sulfated zirconia and sulfated ceria-zirconia mixed oxides have shown good catalytic activity in glycerol acetylation. mdpi.com For example, a sulfated CeO₂–ZrO₂ mixed oxide catalyst achieved 99.1% glycerol conversion with high selectivity towards diacetin. mdpi.com Antimony pentoxide (Sb₂O₅) has also been reported to be active and selective towards diacetin. mdpi.com

Ion Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, are effective catalysts for glycerol acetylation. mdpi.comscielo.br They have been shown to achieve high glycerol conversion. mdpi.com However, their thermal stability can be a limitation. acs.org

Zeolites: Zeolites such as HUSY and HZSM-5 have been investigated, but their catalytic activity is often limited by their lower acidic strength and smaller pore sizes, which can create mass-transfer resistance. acs.org

Nitrogen-based Brønsted-acidic ionic liquids have emerged as promising catalysts for glycerol esterification. mdpi.com These compounds, such as N-methyl-2-pyrrolidinium hydrogen sulfate (B86663) ([H-NMP][HSO₄]), are effective and can be cost-efficient. acs.org They have demonstrated high catalytic activity, achieving over 99% glycerol conversion with high selectivity to di- and triacetins within a short reaction time. acs.org The catalytic activity is influenced by the nature of both the cation and the anion of the ionic liquid. nih.gov

Heterogeneous Acid Catalysts (e.g., Sulfated Metal Oxides, Ion Exchange Resins, Zeolites)

Mechanistic Insights into Esterification Site Selectivity on the Glycerol Backbone

The esterification of glycerol can occur at either the primary (C1 and C3) or the secondary (C2) hydroxyl groups. The formation of glyceryl 2-acetate involves the selective acetylation of the secondary hydroxyl group.

The generally accepted mechanism for acid-catalyzed esterification, the Fischer-Speier mechanism, involves the protonation of the carbonyl group of acetic acid by the acid catalyst. mdpi.com This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.

The selectivity for the acylation of the secondary hydroxyl group to form glyceryl 2-acetate over the primary hydroxyl groups is less common. Typically, the primary hydroxyl groups are more reactive due to less steric hindrance. However, under certain conditions and with specific catalysts, the formation of the 2-monoacetate can be favored. The reasons for this selectivity are complex and can be influenced by factors such as:

Catalyst Structure: The shape and size of the catalyst's active sites can influence which hydroxyl group of the glycerol molecule can readily access it.

Reaction Conditions: Temperature and solvent can affect the conformation of the glycerol molecule and the transition state energies for the different esterification pathways.

Electronic Effects: While primary alcohols are generally more reactive, electronic effects from the catalyst or solvent could potentially activate the secondary hydroxyl group.

Computational studies can provide further insights into the reaction mechanisms, including the analysis of local reactivity, the stability of reaction complexes, and the activation energies for the different esterification pathways. curtin.edu.au

Preferential Reactivity of Secondary vs. Primary Hydroxyl Groups in Glycerol

The synthesis of specific glycerol esters is complicated by the differential reactivity of its hydroxyl groups. Glycerol possesses two primary (α) hydroxyl groups and one secondary (β) hydroxyl group. Generally, the primary hydroxyl groups are more reactive and sterically less hindered than the secondary one. researchgate.netresearchgate.net This inherent reactivity difference often leads to a predominance of α-isomers (like glyceryl 1-acetate) during direct esterification. researchgate.net

However, the formation of glyceryl 2-acetate (the β-isomer) is not entirely precluded. The relative proportion of α and β isomers is ultimately governed by an equilibrium that can be influenced by factors such as temperature and the presence of catalysts. researchgate.net For instance, one study determined that the equilibrium constant favoring the esterification of primary hydroxyl groups over the secondary group is approximately 2.3 at 200°C, but this value increases to between 6 and 10 at room temperature, indicating temperature's significant role in selectivity. researchgate.net Furthermore, acyl migration, an acid-catalyzed process, allows for the interconversion between isomers, further complicating selective synthesis. researchgate.net Certain reaction conditions and catalytic systems can be tailored to enhance the formation of the secondary ester. For example, some nanoparticle catalysts have shown preferential oxidation ability for secondary hydroxyl groups, suggesting that selectivity can be achieved. acs.org

Transesterification Routes for Glyceryl 2-acetate Production

Transesterification offers an alternative and often more selective pathway for the production of acetins, including glyceryl 2-acetate. This method involves the reaction of glycerol with an acetate (B1210297) ester, such as methyl acetate or ethyl acetate, to form glyceryl acetates and an alcohol byproduct. google.com

The transesterification of glycerol with alkyl acetates like methyl acetate or ethyl acetate is a key method for producing a mixture of mono-, di-, and triacetin. google.commdpi.com Using ethyl acetate as the acyl donor, the reaction yields acetins and ethanol (B145695). biofueljournal.combiofueljournal.com The choice of alkyl acetate can be strategic; for instance, transesterification with ethyl acetate occurs at a higher temperature (70°C) compared to methyl acetate (53.8°C), which can favor the formation of di- and triacetin. biofueljournal.com The reaction is reversible, and to drive the equilibrium towards the products, a large excess of the alkyl acetate is often employed. acs.org Studies have shown that a high molar ratio of methyl acetate to glycerol (50:1) is necessary to achieve high glycerol conversion and selectivity towards di- and triacetylglycerols. acs.org Similarly, when using ethyl acetate, molar ratios of glycerol to ethyl acetate ranging from 1:3 to 1:12 have been investigated to shift the equilibrium forward.

A wide range of catalysts, both homogeneous and heterogeneous, have been developed to improve the efficiency and selectivity of acetin synthesis via transesterification.

Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective homogeneous catalysts. researchgate.netscielo.br Sulfuric acid, in particular, has been shown to achieve total glycerol consumption in a relatively short time and demonstrates high selectivity towards di- and triacetin. biofueljournal.comscielo.br However, these catalysts are corrosive and difficult to separate from the reaction mixture. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively studied. Amberlyst ion-exchange resins (e.g., Amberlyst-15, Amberlyst-16, and Amberlyst 36) are frequently used and show good activity. biofueljournal.comscielo.brniif.hu For instance, Amberlyst-15 has been used to achieve complete glycerol conversion in the reaction with ethyl acetate. scielo.br Other innovative heterogeneous catalysts include sulfonic acid-functionalized mesostructured silicas (SBA-15) for reactions with methyl acetate and calcium oxide supported on alumina (B75360) (CaO/Al₂O₃) as a cost-effective base catalyst for reactions with ethyl acetate. acs.org The use of CaO/Al₂O₃ resulted in high glycerol conversion (87.5%) with significant selectivity towards diacetin (84.73%).

The table below summarizes the performance of various catalysts in the transesterification of glycerol with ethyl acetate.

| Catalyst | Type | Glycerol:EA Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Primary Products | Reference |

| H₂SO₄ | Homogeneous | 1:10 | 90 | 9 | 100 | Diacetin (55%), Triacetin (45%) | scielo.br |

| Amberlyst-15 | Heterogeneous | 1:30 | 90 | 2 | 100 | Diacetin, Triacetin | scielo.br |

| Amberlyst 36 | Heterogeneous | 1:12 | 70 | 7 | 81 (Azeotropic) | Monoacetin, Diacetin, Triacetin | biofueljournal.com |

| CaO/Al₂O₃ | Heterogeneous | 1:9 | 70 | 3 | 87.5 | Monoacetin (15.3%), Diacetin (84.7%) |

Process intensification techniques are employed to enhance reaction conversion and product selectivity by overcoming equilibrium limitations. Reactive distillation (RD) and azeotropic distillation are particularly effective for acetin synthesis.

Catalytic Innovations in Transesterification for Acetins (including Glyceryl 2-acetate)

Advanced Synthetic Approaches for Glyceryl 2-acetate and Related Monoacetates

Chemo-enzymatic synthesis offers a "green" and highly selective alternative to traditional chemical methods for producing glyceryl monoacetates. mdpi.comresearchgate.net Lipases are the most commonly used biocatalysts for this purpose due to their ability to function in organic media and their high regioselectivity under mild reaction conditions. mdpi.commedcraveonline.commedcraveonline.com

Lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification or transesterification of glycerol with high precision. researchgate.netmedcraveonline.com A key advantage of enzymatic synthesis is the potential for regioselective acylation, particularly at the primary hydroxyl groups, which can lead to the synthesis of specific monoacetates. researchgate.net For example, Lipozyme IM, a 1,3-regiospecific lipase (B570770), has been used to catalyze the esterification of lauric acid and glycerol, primarily yielding the 1-monoester. nih.gov By carefully selecting the enzyme and reaction conditions, it is possible to control the esterification to favor the formation of monoacylglycerols. medcraveonline.comnih.gov

In some cases, enzymes can be used to resolve racemic mixtures. For instance, Pseudomonas fluorescens lipase has been used for the acetylation of racemic glycerol 2,3-carbonate, demonstrating the potential for enzymatic processes in producing optically pure glycerol derivatives. researchgate.net Chemo-enzymatic strategies can also involve multiple steps, where a chemical reaction is followed by an enzymatic transformation to achieve the desired product. nih.govresearchgate.net This combination leverages the efficiency of chemical synthesis with the high selectivity of biocatalysis. researchgate.net

Exploration of Novel Acyl Donors and Glyceryl Precursors

The synthesis of glyceryl 2-acetate (diacetin) is not limited to the direct acetylation of glycerol with acetic acid or its anhydride. Research has expanded to include a variety of non-traditional acyl donors and alternative glycerol precursors, driven by the pursuit of improved efficiency, selectivity, and sustainability. These novel pathways often employ enzymatic catalysts, such as lipases, which offer high selectivity under mild conditions, or utilize precursors derived from biomass or other chemical processes.

Novel Acyl Donors in Enzymatic and Chemical Synthesis

The choice of acyl donor is critical in the esterification of glycerol, significantly influencing reaction rates, equilibrium position, and selectivity towards mono-, di-, or tri-substituted glycerols. While acetic acid is common, its use can lead to reversible reactions with unfavorable equilibrium. rsc.org To overcome this, more reactive "activated" acyl donors are explored, particularly in enzyme-catalyzed processes.

Vinyl esters, such as vinyl acetate, have proven to be highly effective acyl donors for producing acetins. mdpi.com In enzymatic transesterification, the use of vinyl acetate is considered a kinetically controlled synthesis that proceeds irreversibly. acs.org This is because the enol released upon acylation tautomerizes to a stable acetaldehyde, shifting the reaction equilibrium towards the product. rsc.org Studies comparing different acyl donors have demonstrated that vinyl acetate can lead to high selectivity for diacetin. For instance, one study reported 98% selectivity towards diacetin after 1 hour using vinyl acetate, whereas acetic acid was more selective for monoacetin (46%). mdpi.com Other esters like ethyl acetate have also been investigated, generally showing higher selectivity for monoacetin but also producing diacetin. mdpi.comscirp.org

The table below summarizes research findings on the selectivity of various acyl donors in the synthesis of glycerol acetates.

| Acyl Donor | Catalyst/Method | Monoacetin Selectivity | Diacetin Selectivity | Triacetin Selectivity | Reference |

| Acetic Acid | Enzymatic | 46% (after 24h) | - | - | mdpi.com |

| Vinyl Acetate | Enzymatic | - | 98% (after 1h) | 19% (by-product after 24h) | mdpi.com |

| Ethyl Acetate | Enzymatic | 51% (after 24h) | 16% (after 24h) | - | mdpi.com |

| Acetic Anhydride | Enzymatic | 17% (after 24h) | 54% (after 24h) | 46% (after 24h) | mdpi.com |

| Isopropenyl Acetate | Catalytic (Amberlyst-15) | - | - | High Yield (Triacetin) | acs.org |

| Vinyl Benzoate | Enzymatic (CHIRAZYME L-2) | High Yield (Mono-ester) | - | - | pu-toyama.ac.jp |

Note: Selectivity and yield are highly dependent on specific reaction conditions such as temperature, reaction time, and catalyst loading. The data presented is for comparative illustration.

Other activated acyl donors include 2,2,2-trifluoroethyl esters and oxime esters, which have been applied in various enzymatic acylation reactions, although their specific use for glyceryl 2-acetate synthesis is less commonly documented. rsc.org The choice among these donors often involves a trade-off between reactivity, cost, and the environmental impact of the resulting by-products. rsc.org

Alternative Glyceryl Precursors

The conventional starting material for producing glyceryl 2-acetate is purified glycerol. wikipedia.org However, with the surplus of crude glycerol from biodiesel production, its use as a low-cost feedstock is a major area of research. csic.es Beyond this, other molecules can serve as precursors to the glycerol backbone, enabling different synthetic strategies, including chemoenzymatic routes to produce specific isomers or structured lipids.

One innovative approach involves starting from triacetin itself. A chemoenzymatic method has been described for the synthesis of 1,2-diacetin where triacetin is first regioselectively hydrolyzed using an immobilized lipase B from Candida antarctica (CALB-OC) to yield the target 1,2-diacetin. researchgate.netcsic.es This method leverages the high selectivity of the enzyme to control the deacylation of the triglyceride.

Another strategy employs protected forms of glycerol. Chiral precursors, often referred to as "glycerol units," can be synthesized from non-glycerol sources like D-mannitol. iupac.org These chiral building blocks, such as solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), can be used for the asymmetric synthesis of specific glyceryl esters. mdpi.com For example, a multi-step chemoenzymatic synthesis can start with (R)- or (S)-solketal, where the free primary hydroxyl group is first protected, followed by deketalization and subsequent regioselective acylation steps to build the desired diacetate structure. mdpi.com

Furthermore, glycerol can be synthesized from various non-lipid feedstocks. The epichlorohydrin (B41342) process, for instance, involves the chlorination of propylene (B89431) to allyl chloride, which is then converted through several steps to glycerol. wikipedia.org While more expensive than refining biodiesel-derived glycerol, these synthetic routes represent alternative primary sources for the glycerol backbone. wikipedia.org Similarly, deoxydehydration of glycerol can produce allyl alcohol, which can then be used in subsequent reactions, effectively using a modified glycerol derivative as a precursor for other value-added chemicals. acs.org

Catalytic Applications and Functionalization Chemistry of Glyceryl 2 Acetate

Glyceryl 2-acetate (B119210) as a Key Intermediate in Multi-step Organic Synthesis

Glyceryl 2-acetate (2-monoacetin) is a pivotal intermediate primarily in the sequential synthesis of higher-value glycerol (B35011) esters, namely diacetins and triacetins. The production of these esters from glycerol and an acetylating agent like acetic acid or ethyl acetate (B1210297) proceeds through a series of consecutive esterification or transesterification reactions. uniovi.esresearchgate.net In this sequence, glycerol is first converted to a mixture of glyceryl 1-acetate and glyceryl 2-acetate. These monoacetins are then further esterified to form diacetins (glyceryl 1,2-diacetate and glyceryl 1,3-diacetate), which can finally be converted to triacetin (B1683017). uniovi.es

The role of glyceryl 2-acetate as an intermediate is fundamental to controlling the final product distribution. By adjusting reaction conditions such as temperature, pressure, and catalyst choice, the reaction can be steered to favor the accumulation of mono-, di-, or triacetins. ontosight.ai For instance, in processes aiming for high yields of diacetin (B166006) or triacetin, which are valuable as fuel additives and plasticizers, the efficient conversion of the monoacetin intermediate is a critical step. uniovi.esontosight.ai The synthesis of diacetin, a fine chemical product with applications as a foundry sand solidifying agent and solvent, relies on the initial formation of monoacetin from glycerol and acetic acid. google.com

Applications in the Synthesis of Higher Acetins and Complex Glycerol Esters

The reactivity of the hydroxyl groups in glyceryl 2-acetate makes it a versatile precursor for synthesizing more substituted glycerol esters. This includes the addition of more acetate groups to form higher acetins or the attachment of different functional groups, such as epoxides, via the esterification of its remaining hydroxyl groups with unsaturated fatty acids.

The conversion of glyceryl acetates is a stepwise process where monoacetin is transformed into diacetin and subsequently into triacetin. This progression is confirmed by kinetic studies which show that as the reaction time increases, the selectivity for monoacetin decreases while the selectivity for diacetin and triacetin increases, indicating a series reaction mechanism. uniovi.es

The choice of catalyst and reaction conditions significantly influences the product selectivity. Acidic catalysts, including solid acids like Amberlyst resins and zeolites, as well as mineral acids, are commonly employed. uniovi.esresearchgate.net The transesterification of glycerol with ethyl acetate using an acidic catalyst can achieve 100% glycerol conversion. researchgate.net By using azeotropic reactive distillation to remove the ethanol (B145695) byproduct, the reaction equilibrium can be shifted dramatically toward the products, increasing the combined selectivity for diacetin and triacetin from 55% to 97%. researchgate.net

High temperatures and high molar ratios of the acetylating agent to glycerol generally favor the formation of the more substituted esters, diacetin and triacetin. ontosight.ai For example, in the synthesis of a fuel additive mixture, optimizing the reaction conditions of glycerol and acetic acid was crucial to achieving a high yield of monoacetin (62%) before a subsequent reaction. ontosight.ai Conversely, suppressing monoacetin formation to favor di- and triacetins can be achieved at higher temperatures and higher acetic acid to glycerol molar ratios. ontosight.ai

Table 1: Influence of Reaction Conditions on Acetylation of Glycerol This table is interactive. Click on headers to sort.

| Catalyst | Acetylating Agent | Temperature (°C) | Key Finding | Selectivity | Reference |

|---|---|---|---|---|---|

| Sulphated CeO2-ZrO2 | Acetic Acid | 100 | High glycerol conversion (99.12%) was achieved. | 57.28% Diacetin, 21.26% Triacetin | uniovi.es |

| Amberlyst 36 | Ethyl Acetate | 70 | Azeotropic distillation shifted equilibrium towards higher acetins. | 48% Diacetin, 49% Triacetin | researchgate.net |

| None (Continuous Flow) | Acetic Acid | 79 | Optimized for high monoacetin yield as an intermediate. | 62% Monoacetin | ontosight.ai |

A significant functionalization pathway for glyceryl acetates involves epoxidation. This process introduces a reactive oxirane ring, creating valuable intermediates for polymers, coatings, and adhesives. mdpi.com The synthesis of a complex ester like glyceryl 1,2-diacetate-3-(9,10-epoxyoctadecanoate) illustrates this. The structure consists of a glycerol backbone with two acetate groups and one epoxidized fatty acid chain. mdpi.com

The synthesis can be approached by first creating an unsaturated ester, such as glyceryl 1,2-diacetate-3-oleate, through the esterification of glyceryl diacetate with oleic acid. This unsaturated precursor is then subjected to epoxidation. A historic method involved this multi-step process of transesterification, acetylation, and subsequent epoxidation. researchgate.net

Modern and greener approaches often employ chemoenzymatic methods for the epoxidation step. ulisboa.ptacs.org This technique uses an enzyme, typically an immobilized lipase (B570770) like Candida antarctica lipase B (Novozym 435), to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. ulisboa.ptscialert.net This peroxy acid then acts as the oxidizing agent to convert the double bond of the fatty acid chain into an epoxide ring. researchgate.net This method is advantageous as it occurs under mild conditions and avoids the need to handle unstable, pre-formed peroxy acids. ulisboa.pt The epoxidation of various unsaturated fatty acid esters and vegetable oils has been extensively studied, and the same principles apply to the epoxidation of an unsaturated glyceryl diacetate ester. ulisboa.ptacs.org

Conversion Pathways from Glyceryl 2-acetate to Diacetins and Triacetins

Research on Glyceryl Acetate-Related Compounds as Reaction Media and Promoters

Beyond their roles as reactants and intermediates, glyceryl acetates and related glycerol-based compounds are gaining prominence as environmentally benign reaction media and promoters in catalysis.

Glyceryl triacetate (triacetin) has been successfully utilized as a green solvent and acyl donor in transesterification reactions. mdpi.comresearchgate.net Triacetin is non-toxic, has a high boiling point, and low vapor pressure, which makes it an attractive and safe solvent alternative to volatile organic compounds. researchgate.net

In one study, triacetin served as both the solvent and the source of acetyl groups for the synthesis of isoamyl acetate from isoamyl alcohol, catalyzed by an acidic ion-exchange resin (Amberlyst 36). mdpi.comresearchgate.net This system allowed for simple product recovery, easy catalyst separation, and the use of efficient microwave heating. mdpi.com Similarly, lipase from Candida antarctica has been used to catalyze the same reaction, demonstrating the compatibility of triacetin with biocatalytic processes. ulisboa.ptatamanchemicals.com The use of triacetin as the reaction medium can also influence the reaction environment; as the reaction proceeds, the formation of glycerol di- and mono-acetate byproducts increases the polarity of the medium. researchgate.net

Table 2: Research Findings on Glyceryl Triacetate as a Green Solvent This table is interactive. Click on headers to sort.

| Reaction | Catalyst | Role of Triacetin | Key Advantage | Reference |

|---|---|---|---|---|

| Transesterification of isoamyl alcohol | Amberlyst 36 (acidic resin) | Solvent and Acyl Donor | Enabled easy product/catalyst separation and microwave heating. | mdpi.comresearchgate.net |

Glycerol and its derivatives are recognized as prototypical "green solvents". acs.org Glycerol is biodegradable, non-toxic, and has a high polarity, allowing it to dissolve a wide range of organic and inorganic compounds, including transition metal catalysts. acs.orgfao.org Its immiscibility with common nonpolar organic solvents facilitates easy separation of products and recycling of the catalyst dissolved in the glycerol phase.

The use of glycerol as a solvent can significantly enhance reaction performance and selectivity. acs.orgfao.org Its ability to form strong hydrogen-bond networks can activate carbonyl compounds, enabling reactions that would typically require an acid catalyst to proceed under catalyst-free conditions. acs.org For example, glycerol has been shown to be an effective medium for the aza-Michael addition of amines to enones and for the one-pot synthesis of various heterocyclic compounds like 2-arylbenzothiazoles. acs.org

In some catalytic systems, glycerol can act as more than just a solvent. It has been employed as a hydrogen donor in metal-catalyzed transfer hydrogenation reactions. fao.org Furthermore, glycerol combined with zinc(II) acetate has been used as a recyclable catalytic system for the synthesis of 2-pyridyl-2-oxazolines, demonstrating enhanced reaction rates under microwave irradiation. The unique properties of glycerol-based solvents, including their potential to stabilize catalysts and modify reaction pathways, make them a crucial area of research for developing more efficient and sustainable chemical processes. acs.orgacs.org

Mechanistic and Kinetic Investigations of Glyceryl 2 Acetate Chemistry

Elucidation of Reaction Pathways and Intermediates in Glyceryl 2-acetate (B119210) Formation

The formation of glyceryl acetates through the esterification of glycerol (B35011) with an acetylating agent like acetic acid is a sequential process yielding a mixture of mono-, di-, and tri-esters. nih.govwikipedia.org The initial step is the acetylation of one of glycerol's hydroxyl groups to form a monoacetylglycerol, or monoacetin. This can result in two distinct isomers: glyceryl 1-acetate (1-monoacetin) and glyceryl 2-acetate (2-monoacetin). nih.gov

The reaction mechanism is highly dependent on the type of catalyst (e.g., Brønsted or Lewis acid) and the acetylating agent used. nih.gov When employing a strong acid catalyst with acetic acid, the reaction is generally initiated by the protonation of the carbonyl group of the acetic acid. This generates a highly electrophilic acylium ion intermediate. nih.gov Subsequently, a hydroxyl group from the glycerol molecule, acting as a nucleophile, attacks the acylium ion. This nucleophilic attack results in the formation of a tetrahedral intermediate known as a hemiacetal, which then undergoes dehydration by losing a water molecule to yield the monoacetin product. nih.gov

Kinetic Modeling of Esterification and Transesterification Processes

To describe the reaction rates and product distribution in glyceryl 2-acetate synthesis, various kinetic models have been developed. The choice of model is contingent on the specific reaction conditions, catalyst type, and the phase of the reaction system (homogeneous or heterogeneous). Commonly applied models for glycerol esterification include the power law researchgate.net, pseudo-homogeneous researchgate.netresearchgate.net, Eley-Rideal researchgate.netacs.org, and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.netmdpi.comnih.gov

The esterification of glycerol with acetic acid is widely accepted as a series of consecutive reactions. researchgate.netresearchgate.net For heterogeneous catalytic systems, the LHHW and Eley-Rideal models are frequently used to describe the surface reaction mechanisms. For instance, in a study using an ion-exchange resin catalyst, the LHHW model provided the best fit for the experimental data, suggesting that the surface reaction between adsorbed species is the rate-controlling step. mdpi.com Similarly, an Eley-Rideal type model, where a reactant in the fluid phase reacts with an adsorbed reactant, was successfully applied to the esterification of glycerol over an Amberlyst 16 resin catalyst. acs.org

In cases where mass transfer limitations are negligible, or for homogeneous catalysis, simpler pseudo-homogeneous models can be effective. These models treat the reaction system as a single phase, simplifying the rate equations. A first-order pseudo-homogeneous model was developed for the esterification over a Lewatite ion-exchange resin, assuming the surface reaction to be the rate-determining step. researchgate.net

For transesterification processes that can also yield glyceryl acetates, the kinetics are typically modeled as a sequence of three reversible reactions: the conversion of triglycerides to diglycerides, diglycerides to monoglycerides (B3428702), and finally, monoglycerides to the final ester product and glycerol. tandfonline.com

The rate constants (k) and activation energies (Ea) are critical parameters derived from kinetic modeling that quantify the reaction rate's dependence on temperature. These values are essential for reactor design and process optimization. Several studies have reported these parameters for the synthesis of glycerol acetates under various catalytic conditions.

The Arrhenius equation, k = A * exp(-Ea/RT), describes the temperature dependence of the rate constant. For the esterification over a Lewatite resin, this relationship was explicitly defined. researchgate.net The table below summarizes key kinetic parameters reported in the literature for glycerol acetylation.

| Catalyst | Kinetic Model | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| SO₄²⁻/CeO₂-ZrO₂ | Quasi-Newton Algorithm | 5.34 (for Monoacetin) 16.40 (for Diacetin) 43.57 (for Triacetin) | biofueljournal.com, biofueljournal.com |

| Sulphated Alumina (B75360) | Pseudo-second order | 106 | srce.hr |

| Amberlyst-35 | LHHW | 62.0 ± 0.2 | mdpi.com |

| Lewatite Resin | Pseudo-homogeneous | 57.18 | researchgate.net |

| Phosphotungstic Acid | Homogeneous first order | E₁, E₂, E₃ determined | researchgate.net, researchgate.net |

Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to analyze and optimize reactor performance. researchgate.netscispace.com It involves the numerical solution of fundamental equations of fluid motion to model fluid flow, heat transfer, and chemical reactions within a reactor. scispace.com While specific CFD studies exclusively for glyceryl 2-acetate production are not abundant in public literature, the principles of CFD are directly applicable to optimizing the reactors used for its synthesis, such as stirred-tank or packed-bed reactors. chemisgroup.us

By using CFD, engineers can create detailed, three-dimensional models of the reactor environment. These simulations provide insights into:

Mixing Efficiency: Visualizing flow patterns to identify and eliminate stagnant zones where reactants are poorly mixed, ensuring uniform concentration and temperature. chemisgroup.usspinchem.com

Heat Transfer: Modeling temperature profiles to ensure optimal reaction temperatures are maintained and to prevent hotspots that could lead to undesirable side reactions or catalyst deactivation. chemisgroup.us

Scale-Up: CFD is invaluable for scaling up reactor designs from the laboratory to industrial production, helping to predict and mitigate problems that arise from changes in scale, such as altered flow patterns and heat transfer characteristics. chemisgroup.us

For the production of glyceryl acetates, CFD can be used to design and optimize impeller configurations in stirred-tank reactors to enhance the contact between glycerol, acetic acid, and a solid catalyst. spinchem.com It can also be used to model the fluid flow through a packed-bed reactor to ensure uniform residence time distribution, maximizing conversion and selectivity towards the desired acetin isomers. chemisgroup.us This virtual prototyping approach can significantly reduce the need for expensive and time-consuming physical experimentation, leading to more efficient and reliable reactor designs. researchgate.netaiche.org

Degradation Pathways and Environmental Chemistry of Glyceryl 2 Acetate

Chemical Hydrolytic Degradation Mechanisms of Glyceryl Acetate (B1210297) Esters

The primary chemical degradation pathway for glyceryl acetate esters is hydrolysis, a reaction with water that cleaves the ester bonds. chemguide.co.uk This process can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, such as hydrochloric or sulfuric acid, glyceryl 2-acetate (B119210) undergoes hydrolysis to yield glycerol (B35011) and acetic acid. libretexts.org This reaction is reversible, meaning the products can react to reform the ester. chemguide.co.uk To drive the reaction toward completion, an excess of water is typically required. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is generally a more effective method for breaking down esters. chemguide.co.ukmasterorganicchemistry.com When heated with a dilute alkali, such as sodium hydroxide (B78521) (NaOH), glyceryl 2-acetate is irreversibly hydrolyzed. libretexts.orgmasterorganicchemistry.com The reaction yields glycerol and a salt of the carboxylic acid, in this case, sodium acetate. chemguide.co.uk This reaction goes to completion because the final deprotonation of the carboxylic acid to form a carboxylate salt is energetically favorable. masterorganicchemistry.com

The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, the hydrolysis half-life of a related compound, glyceryl monoacetate, is estimated to be 1.8 years at pH 7 and significantly shorter at 66 days at pH 8, suggesting that hydrolysis becomes a more important process under slightly alkaline conditions. nih.gov

Biotic Degradation Processes of Glyceryl 2-acetate

Glyceryl 2-acetate is readily biodegradable, with its components, glycerol and acetate, being central metabolites in many microbial pathways. knowde.com

Microorganisms, including bacteria and yeasts, can efficiently metabolize both glycerol and acetate. oup.complos.org Glycerol can be utilized as a carbon and energy source by a wide range of microbes under both aerobic and anaerobic conditions. researchgate.netresearchgate.net

Glycerol Metabolism: Bacteria can ferment glycerol to various products. For example, some gut microbes convert glycerol into acetate and 1,3-propanediol. oup.com Other bacteria, like Desulfovibrio species, can degrade glycerol to acetate and sulfide (B99878) in the presence of sulfate (B86663), or to 3-hydroxypropionate (B73278) in its absence. nih.govird.fr

Acetate Metabolism: Acetate is a key intermediate in microbial metabolism. It can be oxidized to CO2 through the citric acid cycle and the glyoxylate (B1226380) shunt, or it can be used as a building block for biosynthesis. mdpi.comjst.go.jp Some bacteria, known as syntrophic acetate-oxidizing bacteria, can oxidize acetate to hydrogen and CO2, which are then consumed by other microbes. jst.go.jp

The combined metabolism of glycerol and acetate is a complex process. In E. coli, for instance, the evolution of cross-feeding interactions where one strain consumes glucose and excretes acetate and glycerol, which are then consumed by other strains, involves significant metabolic reorganization. nih.gov

The initial step in the biotic degradation of glyceryl 2-acetate is the enzymatic hydrolysis of its ester bonds. This is primarily carried out by two classes of enzymes: esterases and lipases. nih.govhelierscientific.com

Esterases: These enzymes catalyze the hydrolysis of ester bonds. They are generally most active against soluble, short-chain esters. nih.gov

Lipases: A subclass of esterases, lipases are typically activated at the interface between an aqueous and a lipid phase. They are highly efficient at hydrolyzing water-insoluble esters. nih.gov

Studies on the hydrolysis of the related compound triacetin (B1683017) have shown that lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei (RML), can effectively catalyze the reaction to produce diacetin (B166006). nih.govresearchgate.net The regioselectivity and yield of this enzymatic hydrolysis can be influenced by reaction conditions like pH. For example, at pH 7, acyl migration can lead to a mixture of 1,2- and 1,3-diacetin, whereas at a more acidic pH of 5.5, the formation of 1,2-diacetin is favored. nih.govresearchgate.net

| Enzyme Source | Substrate | Product(s) | Key Findings | Reference |

| Candida antarctica Lipase (B570770) B (CALB) | Triacetin | Diacetin | sn-1,3 regioselective, producing 1,2-diglycerides. | researchgate.net |

| Rhizomucor miehei Lipase (RML) | Triacetin | Diacetin | Optimal preparation on octadecyl supports; yields >95% at acidic pH. | nih.gov |

| Pig Liver Esterase | Short-chain vinyl esters, Triacetin | Corresponding acids and alcohols | Displays maximal activity against soluble esters, unlike lipases. | nih.gov |

Microbial Metabolism of Glycerol and Related Acetates

Abiotic Environmental Transformation Pathways

Beyond hydrolysis, other abiotic processes can contribute to the transformation of glyceryl 2-acetate in the environment, although they are generally considered less significant than biotic degradation for this compound.

Photolysis: While direct photolysis is not expected to be a major degradation pathway, the vapor-phase reaction of related acetins with photochemically-produced hydroxyl radicals can occur. For glyceryl monoacetate, the estimated atmospheric half-life for this reaction is about 23 hours, suggesting it could be a relevant process in the atmosphere. nih.gov

Reaction with Minerals: Certain minerals can catalyze the transformation of organic compounds. For example, manganese oxides (MnO2) have been shown to transform other organic molecules under anoxic conditions. science.gov While specific data for glyceryl 2-acetate is limited, such reactions represent a potential, though likely minor, abiotic degradation pathway in soils and sediments.

Thermal Degradation: At high temperatures, glyceryl 2-acetate can decompose. atamanchemicals.com Thermal decomposition products primarily include oxides of carbon. knowde.com Hydrothermal conditions (elevated temperature and pressure in aqueous media) have been shown to facilitate condensation reactions to form acylglycerols, and could potentially also drive their degradation. researchgate.net

Methodologies for Investigating Forced Degradation Products of Glyceryl Acetates

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a substance like glyceryl 2-acetate. pharmtech.comlhasalimited.org These studies involve subjecting the compound to stress conditions that are more severe than typical storage conditions to accelerate the rate of degradation.

A typical forced degradation study involves the following steps:

Stress Conditions: The compound is exposed to a variety of stress agents as recommended by guidelines from organizations like the International Council for Harmonisation (ICH). scispace.com

Hydrolysis: Exposure to acidic (e.g., HCl) and alkaline (e.g., NaOH) conditions at various temperatures. researchgate.net

Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H2O2). researchgate.net

Thermal Stress: Exposing the solid or liquid compound to high temperatures (e.g., dry heat). researchgate.net

Photostability: Exposing the compound to light sources that emit in the UV and visible spectrum. researchgate.net

Sample Analysis: After exposure, the stressed samples are analyzed to separate, identify, and quantify the parent compound and any degradation products.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique used for this purpose. researchgate.net

A "stability-indicating method" is developed, which is an analytical procedure capable of separating the drug substance from its degradation products, allowing for an accurate measurement of the active ingredient's concentration. lhasalimited.orgscispace.com

Detectors such as Photodiode Array (PDA) detectors are used to obtain spectral information, and Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to elucidate the structure of unknown degradants. lhasalimited.orgresearchgate.net

| Stress Condition | Typical Reagent/Parameter | Potential Degradation Products | Analytical Method | Reference |

| Acid Hydrolysis | Dilute HCl, heat | Glycerol, Acetic Acid | RP-HPLC | researchgate.netresearchgate.net |

| Base Hydrolysis | Dilute NaOH, heat | Glycerol, Acetate Salt | RP-HPLC | researchgate.netresearchgate.net |

| Oxidation | H2O2 solution | Oxidized derivatives | RP-HPLC | researchgate.net |

| Thermal | High Temperature (Dry Heat) | Carbon oxides, other fragments | GC-MS, HPLC | knowde.comresearchgate.net |

| Photolytic | UV/Visible Light | Photodegradation products | HPLC-PDA | researchgate.net |

Advanced Analytical Methodologies for Glyceryl 2 Acetate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of glyceryl acetates, often referred to as acetins. These methods are adept at separating the components of the ester mixtures that result from the acetylation of glycerol (B35011), which include glyceryl 2-acetate (B119210), its isomer glyceryl 1-acetate, as well as di- and triacetin (B1683017).

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of glycerol esters like glyceryl 2-acetate, which have relatively low volatility and high polarity due to free hydroxyl groups, derivatization is often a necessary step to improve their chromatographic behavior. nih.gov This process converts the polar -OH groups into less polar, more volatile derivatives, such as silyl (B83357) or acetyl esters, preventing peak tailing and enabling elution at lower temperatures. mdpi.comprotocols.io

The separation is typically performed on a capillary column, with the choice of stationary phase being critical. A common approach involves using a mid-polarity column. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For glyceryl 2-acetate, characteristic fragments would correspond to the loss of acetyl groups and portions of the glycerol backbone.

A typical GC-MS analysis protocol for derivatized acetins might involve the following conditions:

| Parameter | Typical Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Mid-polarity (e.g., Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial temp 60°C, ramp to 150°C, then ramp to 300°C nih.gov |

| Detector | Mass Spectrometer (in Selected Ion Monitoring or Scan mode) |

| Derivatization Agent | Acetic Anhydride (B1165640) or a silylating agent (e.g., BSTFA) |

This table is for illustrative purposes; specific conditions may vary based on the exact application and instrumentation.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like glyceryl 2-acetate, eliminating the need for derivatization. wikipedia.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. For trace analysis, tandem mass spectrometry (LC-MS/MS) is often employed. In this setup, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are monitored in a second mass analyzer. This process significantly reduces background noise and enhances detection limits, making it ideal for identifying minute quantities of glyceryl 2-acetate in complex matrices. acs.org

Normal-phase or reversed-phase HPLC can be used for separation. aocs.org In reversed-phase LC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. acs.orgaocs.org

A Photo-Diode Array (PDA) detector can be used in conjunction with LC. A PDA detector measures absorbance across a range of wavelengths simultaneously, providing a UV-Vis spectrum for each eluting peak. While less sensitive and specific than MS, it is a robust, non-destructive technique that can provide complementary information and is useful for quantification at higher concentrations. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the quantification of acetins and related organic acids that may be present as impurities or starting materials, such as acetic acid. shimadzu.com The choice of column and mobile phase is critical for achieving effective separation.

For the analysis of acetins, reversed-phase HPLC is common. For organic acids, which are highly polar, ion-exclusion chromatography is often the preferred mode due to its high selectivity for ionic compounds. shimadzu.comglsciences.com Detection is frequently accomplished using a UV detector, as the carboxyl group in organic acids and the ester group in acetins exhibit absorbance in the low UV region (around 210 nm). shimadzu.commjcce.org.mk

A typical HPLC method for the analysis of acetins and organic acids might employ the following parameters:

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mjcce.org.mk |

| Mobile Phase | Isocratic elution with an aqueous solution of a dilute acid (e.g., 5 mM H₃PO₄ at pH 2.1) mjcce.org.mk |

| Flow Rate | 0.5 - 1.0 mL/min glsciences.commjcce.org.mk |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | UV/PDA at 210 nm mjcce.org.mk |

| Injection Volume | 10-20 µL |

This table represents a general method; conditions must be optimized for specific sample types and analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-PDA) for Trace Analysis

Spectroscopic Characterization Methods for Structural Confirmation and Purity Assessment

While chromatography separates components of a mixture, spectroscopy provides detailed information about the molecular structure of each isolated component, which is essential for unambiguous identification and purity evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. acs.org

¹H-NMR: A proton NMR spectrum of glyceryl 2-acetate would show distinct signals for the different types of protons in the molecule. Due to the molecule's symmetry, the two primary carbinol groups (-CH₂OH) are chemically equivalent. The spectrum would feature a signal for the methyl protons of the acetate group, a multiplet for the methine proton (-CH-), and signals for the methylene (B1212753) protons (-CH₂-). The hydroxyl protons would appear as a separate signal, the position of which can vary depending on the solvent and concentration. acs.org

¹³C-NMR: A carbon-13 NMR spectrum provides information on the different carbon environments. For glyceryl 2-acetate, one would expect to see signals for the methyl carbon of the acetate group, the carbonyl carbon of the ester, the central methine carbon, and the equivalent methylene carbons of the glycerol backbone. rsc.org

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra. hmdb.cauab.edu This is particularly useful in complex mixtures or for molecules with overlapping signals.

Expected NMR Chemical Shifts for Glyceryl 2-acetate (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (Acetate) | ~2.1 | ~21.0 |

| CH₂ (Glycerol C1, C3) | ~3.7-3.8 | ~62.0 |

| CH (Glycerol C2) | ~5.0 | ~75.0 |

| C=O (Ester) | - | ~171.0 |

Note: These are approximate values and can shift based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FT-IR spectrum of glyceryl 2-acetate is characterized by specific absorption bands that confirm its structure. rsc.org

Key characteristic peaks include:

A very strong and sharp absorption band corresponding to the C=O (ester) stretching vibration , typically found around 1730-1740 cm⁻¹.

A broad and strong band in the high-frequency region (around 3400 cm⁻¹) corresponding to the O-H stretching vibration of the two hydroxyl groups. The broadness is due to hydrogen bonding.

A series of strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to C-O stretching vibrations of both the ester and alcohol functionalities. rsc.orgnih.gov

Characteristic FT-IR Absorption Bands for Glyceryl 2-acetate

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | ~3400 | Strong, Broad |

| C-H (Aliphatic) | ~2850-3000 | Medium-Strong |

| C=O (Ester) | ~1735 | Very Strong, Sharp |

| C-O (Ester & Alcohol) | ~1000-1300 | Strong |

This table provides typical ranges for the main functional groups.

Nuclear Magnetic Resonance (NMR: 1H-NMR, 13C-NMR, 2D NMR)

Advanced Mass Spectrometry for High-Resolution Structural Elucidation

Advanced mass spectrometry (MS) methodologies are critical for the unambiguous structural elucidation of Glyceryl 2-acetate (also known as diacetin) and its related isomers. These techniques offer high resolution and sensitivity, enabling precise molecular weight determination, confirmation of elemental composition, and differentiation between structurally similar molecules, such as the 1,2- and 1,3-diacetin isomers.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for this purpose. Instruments equipped with Orbitrap or Time-of-Flight (TOF) mass analyzers provide exceptional mass accuracy, often in the sub-parts-per-million (ppm) range. nih.govthermofisher.com This capability allows for the confident determination of the elemental formula of a compound from its exact mass. nih.gov For Glyceryl 2-acetate, HRMS can verify the elemental composition of C7H12O5, distinguishing it from other potential compounds with the same nominal mass. Orbitrap-based systems, in particular, are noted for their high resolving power, which is crucial for separating ions with very close mass-to-charge (m/z) ratios in complex samples. thermofisher.comthermofisher.comcopernicus.org

Tandem mass spectrometry (MS/MS or MS²) is indispensable for differentiating isomers. wikipedia.orgnationalmaglab.org In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion's collision with an inert gas leads to its decomposition. wikipedia.org For diacetin (B166006) isomers, the fragmentation patterns, including the relative intensities of product ions, can reveal the positions of the acetyl groups on the glycerol backbone. Although fragmentation patterns can be highly similar for isomers, subtle differences in peak intensities can be leveraged for identification. nih.gov The analysis of diacylglycerols (DAGs) often involves monitoring the neutral loss of fatty acids from ammonium adducts ([M+NH₄]⁺), a principle applicable to diacetin's loss of acetic acid. aocs.orgnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on an ion's size, shape, and charge as it drifts through a gas-filled chamber. nih.gov This technique can separate isomers that are indistinguishable by mass spectrometry alone. acs.orgnsf.govnih.gov For diacylglycerol isomers, which includes diacetin, Trapped Ion Mobility Spectrometry (TIMS) coupled with MS has been shown to resolve species with distinct acyl chain positions. acs.orgnsf.govnih.gov This separation is based on the different collision cross-sections (CCS) of the isomers, allowing for their differentiation even when they exhibit minimal structural differences. nih.govacs.orgnih.gov Combining liquid chromatography (LC) with IM-MS further enhances separation capacity and analytical specificity. nih.govacs.orgnsf.gov

The table below provides illustrative data on the types of ions and fragments that would be analyzed in a tandem MS experiment for diacetin.

Note: The specific product ions and their relative abundances can differ based on the instrument type, collision energy, and ionization method used. The differentiation between isomers often relies on subtle differences in the ratios of these product ions.

Table of Compounds and PubChem CIDs

Theoretical and Computational Chemistry Approaches to Glyceryl 2 Acetate

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations of Reaction Energetics

Combined Quantum Mechanical and Molecular Mechanical (QM/MM) methods are a class of computational techniques used to study chemical reactions in large, complex systems like those involving enzymes or solvents. acs.orguni-duesseldorf.de In this approach, the chemically active region of the system (e.g., the reacting molecules like glycerol (B35011) and acetic acid) is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent or protein) is described using more computationally efficient molecular mechanics. acs.orguni-duesseldorf.de This dual-level approach allows for the accurate calculation of reaction energetics and potential energy surfaces for complex processes. uni-bayreuth.de

While direct QM/MM simulation studies focusing exclusively on glyceryl 2-acetate (B119210) formation are not extensively documented in the provided literature, the methodology's application to analogous systems highlights its potential. For instance, QM/MM simulations have been successfully employed to model the potential energy surface and calculate reaction rates for enzyme-catalyzed reactions involving similar substrates like 2-phospho-d-glycerate. acs.org Such simulations can determine activation energies and free energies of activation for reaction steps. uni-duesseldorf.de

Molecular dynamics (MD) simulations, often using semi-empirical force fields like AM1, serve as a precursor to more intensive QM/MM calculations. conicet.gov.aracs.org These MD simulations are used to explore the vast conformational space of reactants and products, identifying the most stable structures that can then be subjected to higher-level QM or QM/MM analysis. conicet.gov.ar For the esterification of glycerol, MD simulations have been used to investigate the conformational possibilities of the reactants and products, providing a foundational understanding of the system's structural dynamics before calculating reaction energetics. conicet.gov.ar

Density Functional Theory (DFT) Applications in Reaction Mechanism and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure and reactivity of molecules. researchgate.net It has been widely applied to investigate the esterification of glycerol with acetic acid to form glyceryl 2-acetate and other acetins. conicet.gov.arresearchgate.net DFT calculations are instrumental in elucidating reaction mechanisms, identifying intermediates, and locating the transition states that connect them. researchgate.netjournaleras.com

Studies have employed various DFT functionals, such as B3LYP and M06-2X, combined with basis sets like 6-31G** and 6-311+G(d,p), to model these reactions. conicet.gov.arresearchgate.netresearchgate.net The M06-2X functional, in particular, has been shown to provide a better prediction of the molecular structures of acetins when solvent effects are included, compared to B3LYP. conicet.gov.ar DFT calculations reveal that acetic acid can act as a catalyst in its interactions with glycerol, enhancing dehydration reactions with low energy barriers and facilitating esterification to form an ester intermediate. researchgate.net

The analysis of the reaction producing glyceryl 2-acetate (2-monoacetin) and its isomer, glyceryl 1-acetate, shows that the formation of the primary ester (1-monoacetin) is generally favored over the secondary ester (2-monoacetin). conicet.gov.ar DFT is used to calculate the Gibbs free energy of the reaction, which helps in understanding the thermodynamic feasibility and relative selectivity of the products. conicet.gov.arresearchgate.net For instance, DFT calculations have been used to analyze the mechanism of acyl migration, a key side reaction in the synthesis of structured triglycerides, by mapping the potential energy surface and identifying the rate-limiting steps. mdpi.com

Semi-Empirical and Ab Initio Calculations for Understanding Reactivity and Selectivity

Semi-empirical and ab initio methods are foundational computational approaches for understanding chemical reactivity. Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations, making them suitable for exploring large molecular systems and initial reaction pathways. conicet.gov.arresearchgate.netniscpr.res.in For the glycerol esterification reaction, the semi-empirical AM1 method has been used as the force field in molecular dynamics simulations to efficiently explore the conformational space of reactants and products. conicet.gov.ar Theoretical studies have also used semi-empirical methods to investigate the reaction mechanism between glycerol and acetic acid, calculating the heat of reaction and identifying the most reactive sites on the glycerol molecule. researchgate.net These calculations suggest that the hydroxyl group on the secondary carbon atom of glycerol is more active for esterification reactions. researchgate.net

Ab initio calculations, which are based on first principles without empirical parameters, offer higher accuracy. researchgate.net They have been used to study the conformations of glycerol, providing a detailed understanding of the intramolecular hydrogen bonding that influences the stability and geometry of the glycerol backbone. researchgate.net This fundamental insight is crucial for understanding how glycerol approaches and reacts with other molecules. The choice of computational level, such as M06-2X/6-311+G(d,p), is often validated by comparing calculated structural parameters with experimental data, ensuring a reliable description of the system. conicet.gov.ar

Computational Predictions of Reaction Kinetics and Thermodynamic Stabilities

Computational chemistry provides critical predictions of reaction kinetics and thermodynamic stabilities, which are essential for understanding and optimizing the synthesis of glyceryl 2-acetate. Thermodynamic properties such as the standard Gibbs free energy (ΔG°) and enthalpy of reaction (ΔH°) can be calculated to determine the spontaneity and energy balance of a reaction. conicet.gov.archemrxiv.org

Several studies have used DFT to calculate the thermodynamic parameters for the esterification of glycerol with acetic acid. conicet.gov.archemrxiv.org The reaction is generally found to be thermodynamically favored, with an exothermic character. conicet.gov.ar However, some early calculations suggested the reaction was thermodynamically resisted. researchgate.net More recent and rigorous calculations using the M06-2X functional and including solvent effects provide values that are more consistent with experimental observations. conicet.gov.archemrxiv.org These calculations can distinguish between the formation of different isomers, such as 1-monoacetin and 2-monoacetin. conicet.gov.ar

The table below presents computationally derived thermodynamic data for the formation of various acetins from glycerol and acetic acid.

| Reaction Product | Standard Gibbs Free Energy (ΔG°) (kJ/mol) | Reference |

| 1-Monoacetin | -9.01 | chemrxiv.org |

| 2-Monoacetin | -0.46 | chemrxiv.org |

| 1,3-Diacetin (from 1-Monoacetin) | -12.32 | chemrxiv.org |

| 1,2-Diacetin (from 2-Monoacetin) | -5.48 | chemrxiv.org |

| Triacetin (B1683017) (from 1,2-Diacetin) | -11.82 | chemrxiv.org |

| Triacetin (from 1,3-Diacetin) | -4.98 | chemrxiv.org |

These theoretical predictions are crucial for interpreting experimental results. For example, the lower calculated activation energy for the formation of monoacetin compared to di- and triacetin aligns with experimental kinetic studies showing that the initial esterification step is faster. researchgate.netbiofueljournal.com By combining DFT-derived molecular information with models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), it is possible to predict reaction kinetics and equilibrium states under various process conditions. acs.org This integration of computational and thermodynamic modeling is a powerful strategy for process design and optimization. acs.orgresearchgate.net

Historical Perspectives and Evolution of Glyceryl Acetate Research

Early Academic Investigations into Glycerol (B35011) Esterification and Acetylation

The historical context of glyceryl acetate (B1210297) research is intrinsically linked to the discovery and initial studies of its parent molecule, glycerol. Glycerol was first identified in 1779 by Swedish chemist Carl Wilhelm Scheele, who discovered a sweet-tasting, syrupy liquid while heating olive oil with litharge (lead monoxide). sakhainternational.comrsc.org He dubbed this new substance the "sweet principle of fat." sakhainternational.com In 1811, French chemist Michel Eugène Chevreul gave it the name "glycerine," derived from the Greek word "glykys," meaning sweet. sakhainternational.com Chevreul's work was foundational, and in 1823 he patented a method to produce fatty acids from fats treated with an alkali, which also allowed for the recovery of the released glycerol. researchgate.net

The structural formula for glycerol, C₃H₅(OH)₃, was established in 1883 by Berthelot and Lucea. researchgate.net This understanding of glycerol as a trihydric alcohol, a molecule with three hydroxyl groups, laid the theoretical groundwork for future investigations into its esterification. redalyc.org Esterification is a chemical reaction that forms an ester as the main product, typically from the reaction of an acid and an alcohol. In the case of glyceryl acetates, this involves the reaction of glycerol with acetic acid or its anhydride (B1165640).

Early academic explorations into glycerol chemistry were driven by a desire to understand the fundamental nature of fats and oils. The work of chemists like Chevreul and later, the French chemist Charles-Adolphe Wurtz, was pivotal. Wurtz's research in the mid-19th century helped to establish the constitution of glycerol and introduced the concept of polyatomic alcohols, which was crucial for understanding how glycerol could react to form mono-, di-, and triesters. redalyc.org These early investigations, while not always focused specifically on acetylation, provided the essential knowledge of glycerol's reactive hydroxyl groups, paving the way for more targeted synthesis of its esters.

Milestones in the Synthesis and Characterization of Glyceryl Acetates

The synthesis of glyceryl acetates, also known as acetins, is achieved through the esterification of glycerol with an acetylating agent, most commonly acetic acid or acetic anhydride. nih.gov This process can yield a mixture of monoacetin (glycerol monoacetate), diacetin (B166006) (glycerol diacetate), and triacetin (B1683017) (glycerol triacetate). wikipedia.org The reaction proceeds in a stepwise manner, where one, two, or all three of the hydroxyl groups on the glycerol molecule are replaced by an acetyl group. nih.govnih.gov

Historically, the synthesis of these compounds has been of interest for various applications. The reaction is typically catalyzed by an acid. undip.ac.id Early methods would have likely used mineral acids like sulfuric or hydrochloric acid. nih.govacs.org While effective, these homogeneous catalysts presented challenges, including their corrosive nature and the difficulty of separating them from the reaction mixture. nih.gov

A significant milestone in the synthesis of glyceryl acetates has been the development of heterogeneous catalysts. These solid catalysts are more environmentally friendly as they can be easily separated from the reaction products and potentially reused. undip.ac.id Research has explored a wide range of solid acid catalysts, including:

Ion-exchange resins: Amberlyst-15 has been used, though it can have limitations regarding thermal stability. acs.org

Zeolites: Materials like HUSY and HZSM-5 have been investigated, but their small pore sizes can limit their effectiveness. acs.org

Sulfated metal oxides: Sulfated zirconia and alumina (B75360) have shown high activity and stability in glycerol acetylation. acs.org

Carbon-based catalysts: Sulfonated carbons have also been developed as effective catalysts. upm.edu.my

The characterization of glyceryl acetates has evolved with analytical technology. Early researchers would have relied on classical methods like boiling point determination and specific gravity measurements. Modern techniques provide much more detailed information. For instance, Gas Chromatography (GC) is now routinely used to determine the composition of the product mixture, quantifying the relative amounts of mono-, di-, and triacetin. uad.ac.idresearchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the synthesized esters. nih.govbiofueljournal.com

A key challenge in the synthesis of glyceryl acetates is controlling the selectivity towards a specific product, as diacetin and triacetin often have higher economic value. uad.ac.id One strategy to improve the yield of the more substituted esters is the continuous removal of water, a byproduct of the esterification reaction, which shifts the reaction equilibrium towards the products. ijcea.org This has led to the development of processes like reactive distillation. ijcea.org

Historical Context of Glycerol Valorization Efforts from Industrial Byproducts

The drive to find valuable uses for glycerol, a process known as valorization, has been shaped by shifts in industrial production. For much of the 19th and 20th centuries, glycerol was primarily a byproduct of soap manufacturing through a process called saponification, where fats and oils are treated with an alkali. sakhainternational.comresearchgate.net The demand for glycerol increased significantly with Alfred Nobel's invention of dynamite in 1866, which uses nitroglycerin, a derivative of glycerol. researchgate.netresourcewise.com This demand spurred the development of synthetic glycerol production processes to supplement the supply from soap making, especially during wartime. wikidoc.org

A major turning point in the availability of glycerol came with the rise of the biodiesel industry in the late 20th and early 21st centuries. uad.ac.id Biodiesel is produced through the transesterification of vegetable oils or animal fats, and for every 10 parts of biodiesel produced, approximately one part of crude glycerol is generated as a byproduct. uad.ac.idnih.gov This has led to a global surplus of crude glycerol, causing its price to drop and creating an economic and environmental incentive to convert this low-value byproduct into higher-value chemicals. nih.govresearchgate.net

Crude glycerol from biodiesel production is impure, containing water, methanol, salts, and other organic matter, which can make its purification costly. nih.govacs.org This has intensified research into valorization pathways that can either use crude glycerol directly or require only minimal purification. The conversion of glycerol into acetins is one of the most promising of these pathways. uad.ac.id Glyceryl acetates, particularly diacetin and triacetin, have applications as fuel additives, which can improve engine performance and reduce knocking. upm.edu.my This creates a synergistic relationship with the biodiesel industry, where a byproduct can be converted into a valuable additive for fuels.

Green Chemistry Principles in Glyceryl 2 Acetate Synthesis and Application

Utilization of Glycerol (B35011) as a Renewable Feedstock from Biodiesel Production

The global push for renewable energy has led to a significant increase in biodiesel production. benthamopen.comresearchgate.net A primary byproduct of the transesterification process used to make biodiesel is crude glycerol, with approximately 10 kg of glycerol generated for every 100 kg of biodiesel produced. researchgate.netnih.gov This has resulted in a surplus of glycerol, transforming it from a valuable commodity into a low-cost, abundant, and renewable feedstock. benthamopen.comresearchgate.net

This oversupply presents a unique opportunity for the chemical industry to utilize glycerol as a platform molecule for synthesizing value-added chemicals, a key principle of green chemistry which emphasizes the use of renewable resources. nih.govbenthamopen.com The conversion of glycerol into fuel additives like glyceryl acetates is one of the most promising valorization routes, enhancing the economic viability of the biodiesel industry itself. benthamopen.comresearchgate.net The use of crude glycerol, despite impurities like water, methanol, and salts, is a particular focus of research to further improve the sustainability and cost-effectiveness of these processes. researchgate.netmdpi.com